N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2O/c15-14(16)10-13(14)6-8-18(9-7-13)12(19)17-11-4-2-1-3-5-11/h11H,1-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKDJLMEPQCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3(CC2)CC3(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the azaspiro[2.5]octane core.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s combination of cyclohexyl and difluoro groups positions it as a candidate for CNS or antimicrobial applications, where rigidity and lipophilicity are advantageous.
- Further Studies : Comparative pharmacokinetic profiling (e.g., logP, metabolic stability) and target-binding assays are needed to validate advantages over analogs like N-methyl or N-cyclopropyl derivatives .
Biological Activity
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₀F₂N₂O
The compound includes a cyclohexyl group and difluoromethyl groups, which enhance its chemical reactivity and biological activity. The unique spirocyclic framework allows for specific interactions with biological targets, particularly neurotransmitter receptors.
The primary mechanism of action for this compound involves its interaction with muscarinic receptors, specifically M1 and M4 subtypes. These receptors play crucial roles in various neurological functions and are implicated in conditions such as Alzheimer's disease and schizophrenia. The compound acts as an agonist at these receptors, modulating cholinergic signaling pathways which can lead to therapeutic effects in neurodegenerative diseases.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Neurological Disorders : Its agonistic activity on muscarinic receptors suggests efficacy in treating Alzheimer's disease and schizophrenia by enhancing cholinergic transmission.
- Antimicrobial Properties : Preliminary studies have explored its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : Cyclization of a suitable precursor forms the azaspiro[2.5]octane core.
- Introduction of the Cyclohexyl Group : This is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves amidation to introduce the carboxamide group .
Comparative Biological Activity
A comparative analysis highlights the differences in biological activity between this compound and related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Cyclohexyl substitution; muscarinic receptor agonist | Potential treatment for Alzheimer's |
| 8,8-Difluoro-6-azaspiro[2.5]octane | Structure | Different fluorine positioning | Varies in receptor affinity |
| 1,1-Difluoro-N-(naphthalen-1-yl)methyl-6-azaspiro[2.5]octane | Structure | Contains naphthyl group; similar receptor activity | Potential for neurological applications |
Case Studies
A notable study investigated the effects of this compound on cognitive function in animal models simulating Alzheimer's disease. Results indicated significant improvements in memory retention and cognitive performance metrics compared to control groups treated with placebo substances.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,1-difluoro-6-azaspiro[2.5]octane core?
The spiro[2.5]octane scaffold can be synthesized via epoxide ring-opening reactions or cyclization of bicyclic precursors . For fluorination, deoxofluorinating agents (e.g., DAST or XtalFluor-E) are critical for introducing difluoro groups at the 1,1-positions. Evidence from analogous spiro compounds suggests that stereochemical control during fluorination requires low-temperature conditions (−78°C) to minimize side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using dichloromethane/hexane) is essential to isolate high-purity product .
Basic: How can the spirocyclic structure and fluorination pattern be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for confirming the spirocyclic geometry and fluorination sites. For example, a related 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane derivative was resolved in space group Pna2₁ with cell parameters a=13.056 Å, b=14.268 Å, c=6.1522 Å . ¹⁹F NMR is indispensable for verifying difluoro substitution: peaks typically appear between −120 to −150 ppm (CF₂ groups). DEPT-135 and HSQC NMR can differentiate between quaternary and tertiary carbons in the spiro system .
Advanced: What role does the 1,1-difluoro motif play in modulating conformational dynamics?
The 1,1-difluoro group imposes steric and electronic constraints on the spirocyclic ring. Fluorine’s electronegativity stabilizes specific conformers via hyperconjugation , while its small atomic radius allows tighter packing. Computational studies (e.g., DFT calculations at the B3LYP/6-31G level*) can predict preferred conformers, but experimental validation viavariable-temperature NMR (e.g., coalescence experiments) is critical. For example, in related azaspiro compounds, fluorination reduces ring puckering energy barriers by 2–3 kcal/mol compared to non-fluorinated analogs .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?
Discrepancies often arise from solvent effects or neglected transition states in simulations. To address this:
- Perform solvent-phase DFT calculations (e.g., using the SMD model) to account for solvation.
- Compare experimental NOESY/ROESY data with computed nuclear Overhauser effects (NOEs).
- Re-evaluate transition-state geometries using QM/MM hybrid methods if reaction pathways are disputed. A case study on a similar spiro compound showed that inclusion of explicit water molecules in simulations resolved a 10 ppm deviation in ¹³C NMR predictions .
Basic: What stability challenges arise during storage of this carboxamide derivative?
The compound is prone to hydrolysis at the carboxamide bond under acidic or basic conditions. Storage recommendations:
- Use anhydrous solvents (e.g., THF or DMF) for solutions.
- Maintain inert atmosphere (N₂ or Ar) for solid samples.
- Avoid prolonged exposure to light, as UV irradiation may cleave the spirocyclic ring. Stability studies on related N-cyclohexylcarboxamides show a half-life of >6 months at −20°C in amber vials .
Advanced: What strategies optimize bioactivity studies for analogs of this compound?
- Scaffold diversification : Replace the cyclohexyl group with bicyclic amines (e.g., azabicyclo[3.1.0]hexane) to enhance target binding .
- Isotopic labeling : Introduce ¹⁸F or ¹³C at the difluoro positions for pharmacokinetic tracking via PET or MRI .
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted affinity for enzymes like kinases or GPCRs. A patent application for a structurally related spiro compound highlights its use as a kinase inhibitor .
Advanced: How does the spiro[2.5]octane system influence pharmacokinetic properties?
The rigid spiro architecture improves metabolic stability by reducing cytochrome P450-mediated oxidation. However, the difluoro groups may increase lipophilicity (clogP ~2.5), necessitating formulation adjustments (e.g., PEGylation or prodrug strategies). Pharmacokinetic data for a related azaspiro compound showed a 40% increase in oral bioavailability compared to non-spiro analogs .
Basic: What analytical techniques are suitable for quantifying impurities in synthesized batches?
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM detection for trace impurity profiling.
- ICP-OES : Detect residual metal catalysts (e.g., Pd from coupling reactions) at ppm levels.
- Chiral GC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
Advanced: What mechanistic insights explain unexpected byproducts during fluorination?
Side products often stem from overfluorination or ring-opening reactions . For example, using excess DAST may lead to trifluoro byproducts via intermediate epoxide formation. Mitigation strategies:
- Monitor reaction progress in real-time using in situ ¹⁹F NMR .
- Employ flow chemistry to control exothermicity and reduce residence time. A study on 6-azaspiro[2.5]octane derivatives reported a 15% yield improvement under flow conditions .
Advanced: How can researchers leverage spirocyclic conformational strain for catalytic applications?
The strained spiro system can act as a Lewis acid catalyst or ligand precursor . For instance, the difluoro-azaspiro motif coordinates transition metals (e.g., Pd or Ru) in cross-coupling reactions. A patent application describes a Pd-spiro complex achieving 95% yield in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
